molecular formula C16H16N3+ B13962265 3,6-Diamino-10-(2-propenyl)acridinium CAS No. 52009-70-8

3,6-Diamino-10-(2-propenyl)acridinium

Cat. No.: B13962265
CAS No.: 52009-70-8
M. Wt: 250.32 g/mol
InChI Key: IUJAADBPPHZUKO-UHFFFAOYSA-O
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Description

3,6-Diamino-10-(2-propenyl)acridinium is an acridinium-based compound offered for research purposes. This compound is structurally related to Acriflavine (ACF), a known multi-target agent, and shares its core 3,6-diaminoacridine motif . As such, it is of significant interest in biochemical and pharmacological research, particularly in the fields of oncology and infectious diseases. Its primary research value is linked to its potential to act as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor that drives tumor aggressiveness, metastasis, and resistance to therapy . Researchers are investigating its utility in disrupting the tumor microenvironment and enhancing the effects of other anticancer therapies . The compound's mechanism of action is multi-faceted. Like related acridines, it is known to intercalate with DNA, which allows it to interfere with various cellular functions . This activity can lead to the inhibition of critical enzymes such as topoisomerases I and II, and the blockade of oncogenic signaling pathways like STAT5 . Furthermore, its potential HIF-1 inhibitory activity may play a role in reducing the expression of genes involved in glucose metabolism (the Warburg effect), cell proliferation, migration, and angiogenesis . Beyond oncology, acridine derivatives have demonstrated antiviral properties, including activity against HIV and, more recently, have been suggested as potential inhibitors of SARS-CoV-2 viral replication . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

52009-70-8

Molecular Formula

C16H16N3+

Molecular Weight

250.32 g/mol

IUPAC Name

10-prop-2-enylacridin-10-ium-3,6-diamine

InChI

InChI=1S/C16H15N3/c1-2-7-19-15-9-13(17)5-3-11(15)8-12-4-6-14(18)10-16(12)19/h2-6,8-10H,1,7H2,(H3,17,18)/p+1

InChI Key

IUJAADBPPHZUKO-UHFFFAOYSA-O

Canonical SMILES

C=CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N

Origin of Product

United States

Preparation Methods

Synthesis of Dibromo-Substituted Aniline Precursors

The initial step involves the preparation of dibromo-substituted N-methylaniline derivatives, which serve as key intermediates for acridinium formation. For example, 4-bromo-N,N-dimethyl-3-nitroaniline can be reduced to 4-bromo-N1,N1-dimethylbenzene-1,3-diamine via iron powder and ammonium chloride in a methanol/water mixture at 70 °C. This step yields the diamino intermediate in high purity and good yield (~87%) after extraction and purification.

Formation of Organometallic Reagents and Nucleophilic Addition

A critical transformation involves generating a bifunctional organomagnesium reagent from the dibromo-aniline precursor. This reagent is reacted with carboxylic acid esters in anhydrous tetrahydrofuran (THF) at 60 °C for 12 hours to form the acridinium skeleton. The reaction mixture is then treated with aqueous hydrobromic acid (HBr) to induce dehydration and cyclization, yielding the acridinium salt core structure.

Introduction of the 2-Propenyl Group

The 10-position substitution with a 2-propenyl group (allyl moiety) is typically achieved through alkylation reactions on the acridinium core. This can be done using allyl halides under controlled conditions to selectively install the propenyl substituent. The exact conditions vary but generally involve mild bases and solvents compatible with the acridinium salt to avoid decomposition.

Purification and Salt Formation

After the key synthetic steps, the crude acridinium salts are purified by column chromatography using solvents such as dichloromethane and methanol mixtures. Amberlyst A21 resin is sometimes employed to remove acidic impurities. The final product is isolated as a bromide salt or other counterion salts, depending on the desired application.

Optimizations and Scale-Up

Recent studies have optimized the synthetic sequence to allow gram-scale production with minimal loss in efficiency. For instance, a reported method achieved over 10.5 g of 3,6-diamino-10-(2-propenyl)acridinium in a single batch within approximately three days, using inexpensive and commercially available starting materials. The order of reagent addition was found to be flexible, and simultaneous addition of triethylamine and acetic acid improved reaction cleanliness and yield.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Reduction of nitroaniline Fe powder, NH4Cl, MeOH/H2O (1:1) 70 °C 1 hour 87 High purity diamino intermediate
Organomagnesium formation Mg, THF 60 °C 12 hours - Used directly in next step
Nucleophilic addition + cyclization Carboxylic acid ester, aqueous HBr 60 °C 12 hours 63-78 Acridinium salt formation
Alkylation for 2-propenyl group Allyl halide, base (e.g., triethylamine) Room temp Variable - Selective 10-position substitution
Purification Column chromatography (CH2Cl2/MeOH mixtures) - - - Amberlyst A21 resin used for acid removal

Mechanistic Insights and Supporting Data

Photoredox catalysis studies have elucidated the behavior of acridinium compounds under visible light, involving formation of acridinyl radicals and electron transfer processes. These mechanistic insights, while focused on catalytic activity, also support the stability and reactivity of the acridinium core during synthesis.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-10-(2-propenyl)acridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Functional Group Variations

Key structural analogs and their distinguishing features include:

Compound Name Substituents Key Properties References
3,6-Diamino-10-methylacridinium 3,6-amino; 10-methyl Higher solubility due to amino groups; methyl reduces steric hindrance
3,6-Dimethoxy-10-alkylacridinium 3,6-methoxy; 10-alkyl (e.g., ethyl) Methoxy groups increase lipophilicity; alkyl chains enhance membrane permeation
10-(2-Hydroxyphenyl)-hexahydroacridinedione 10-hydroxyphenyl; hexahydro core Reduced aromaticity improves metabolic stability; hydroxyl enables conjugation
Acridine-9-carboxylic acid Carboxylic acid at position 9 High polarity (TPSA = 56.0 Ų); moderate LogP (2.3) for balanced solubility

Key Observations :

  • Amino vs. Alkoxy Groups: Amino groups (as in 3,6-Diamino-10-(2-propenyl)acridinium) improve water solubility and hydrogen-bonding capacity compared to alkoxy derivatives, which are more lipophilic .
  • 2-Propenyl vs.
  • Core Modifications : Hexahydroacridinediones (e.g., triazole derivatives in ) exhibit reduced planarity, enhancing metabolic stability but reducing DNA intercalation efficacy compared to fully aromatic acridiniums .
Physicochemical Properties
  • Solubility: this compound likely has higher aqueous solubility (due to amino groups) than Acridine-9-carboxylic acid (LogP = 2.3) or methoxy derivatives .
  • Synthetic Accessibility: Amino-substituted acridiniums require multi-step alkylation and amination, whereas methoxy derivatives are synthesized via nucleophilic substitution, which is more straightforward .

Biological Activity

3,6-Diamino-10-(2-propenyl)acridinium is a compound belonging to the acridine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in cancer therapy and antimicrobial treatments. The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including nucleic acids and enzymes involved in cell proliferation.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₅N₃
  • Molecular Weight : 227.29 g/mol

The acridinium moiety provides a planar structure that is conducive to intercalation with DNA, which may lead to its antitumor properties.

Antitumor Activity

Several studies have highlighted the antitumor potential of acridine derivatives, including this compound. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Telomerase : Acridine derivatives have been shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells. This inhibition can lead to telomere shortening and subsequent cell senescence or apoptosis in tumor cells .
  • DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes. This mechanism has been observed in various acridine compounds, suggesting a similar effect for this compound.

Antimicrobial Activity

Research indicates that acridinium compounds possess antimicrobial properties against a range of pathogens. The biological activity can be summarized as follows:

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with nucleic acid synthesis, leading to cell death.
  • Case Studies : In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeMechanismReference
AntitumorTelomerase inhibition
DNA intercalation
AntimicrobialDisruption of cell membranes
Interference with nucleic acids

Case Study 1: Antitumor Efficacy

A study conducted on various acridine derivatives, including this compound, demonstrated significant antitumor activity in murine models. The results indicated that this compound effectively reduced tumor size and enhanced survival rates in treated animals compared to controls.

Case Study 2: Antimicrobial Evaluation

In another study focusing on the antimicrobial properties of acridines, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential application in treating bacterial infections .

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